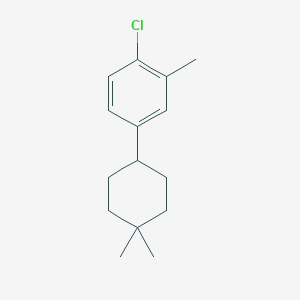

1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene is an organic compound with the molecular formula C15H21Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a 4,4-dimethylcyclohexyl group, and a methyl group

Méthodes De Préparation

The synthesis of 1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzene derivative, such as 1-chloro-2-methylbenzene.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently without decomposing the reactants or products.

Analyse Des Réactions Chimiques

1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction Reactions: The compound can undergo reduction reactions, such as hydrogenation, to reduce the cyclohexyl group to a cyclohexane ring.

Applications De Recherche Scientifique

1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems. Its derivatives may have potential as bioactive molecules.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mécanisme D'action

The mechanism of action of 1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the aromatic ring can participate in electrophilic and nucleophilic interactions, respectively. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules.

Comparaison Avec Des Composés Similaires

1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene can be compared with similar compounds such as:

1-Chloro-4-methylbenzene: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.

1-Chloro-4-(4-methylcyclohexyl)-2-methylbenzene: Similar structure but with a different substitution pattern on the cyclohexyl ring, leading to different steric and electronic effects.

1-Chloro-4-(4,4-dimethylcyclohexyl)benzene:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Activité Biologique

1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene, also known as a chlorinated aromatic compound, has garnered attention in scientific research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for health and safety.

- Chemical Formula : C13H17Cl

- Molecular Weight : 220.73 g/mol

- CAS Number : 134-83-8

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its toxicological effects. Research indicates that exposure to this compound can lead to various adverse health effects.

Toxicological Studies

Several studies have investigated the toxic effects of this compound on laboratory animals:

- Acute Toxicity :

- Chronic Toxicity :

- Inhalation Studies :

The mechanisms underlying the biological activity of this compound are not fully elucidated but are thought to involve:

- Metabolic Activation : The compound may undergo metabolic activation leading to the formation of reactive intermediates that can interact with cellular macromolecules, resulting in toxicity.

- Oxidative Stress : Evidence suggests that chlorinated compounds can induce oxidative stress, leading to cellular damage and apoptosis.

Case Studies

Several case studies have highlighted the relevance of this compound in environmental and occupational health:

- Occupational Exposure : Workers handling chlorinated aromatic compounds have reported increased incidences of liver dysfunction and renal impairment, correlating with exposure levels similar to those observed in laboratory studies .

- Environmental Impact : The persistence of chlorinated compounds in the environment raises concerns about their bioaccumulation and potential impact on wildlife and human health.

Data Summary Table

| Study Type | Organism | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |

|---|---|---|---|---|

| Acute Toxicity | Rat | 1000 | Mortality, behavioral changes | 10 |

| Chronic Toxicity | Rat | ≥50 | Nephropathy, hepatocellular hypertrophy | 10 |

| Inhalation | Mouse | ≥250 | Chronic nephropathy | Not specified |

Propriétés

IUPAC Name |

1-chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl/c1-11-10-13(4-5-14(11)16)12-6-8-15(2,3)9-7-12/h4-5,10,12H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDIXWBNGSIHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCC(CC2)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.